molecular formula C21H19N9 B5456430 2-{4-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}nicotinonitrile

2-{4-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}nicotinonitrile

Cat. No.: B5456430
M. Wt: 397.4 g/mol
InChI Key: SDDMODGDYDNQEG-UHFFFAOYSA-N
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Description

The compound “2-{4-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}nicotinonitrile” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted at the 4-position with a piperazine ring and at the 6-position with a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a bicyclic pyrazolo[3,4-d]pyrimidine core with a piperazine ring attached at the 4-position and a pyridine ring attached at the 6-position . The presence of these rings and the nitrogen atoms within them would likely result in a molecule with multiple potential sites for hydrogen bonding and other intermolecular interactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of multiple nitrogen atoms and aromatic rings would likely result in a relatively high melting point and significant solubility in polar solvents .

Properties

IUPAC Name

2-[4-(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N9/c1-28-20-17(14-25-28)21(27-18(26-20)16-5-2-6-23-13-16)30-10-8-29(9-11-30)19-15(12-22)4-3-7-24-19/h2-7,13-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDMODGDYDNQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)C3=CN=CC=C3)N4CCN(CC4)C5=C(C=CC=N5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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